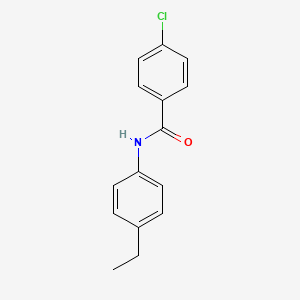
N-(1,1-dioxidotetrahydro-3-thienyl)-3,3-diphenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(1,1-dioxidotetrahydro-3-thienyl)-3,3-diphenylpiperidine-1-carboxamide often involves multi-step reactions, where starting materials like amino-thiophenes are reacted with various reagents. For example, a similar compound, N-glycosyl-thiophene-2-carboxamides, was synthesized through reactions involving thiophene derivatives and demonstrated the importance of the synthetic route in achieving the desired chemical structure and properties (Rawe et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their function and interaction with other molecules. X-ray crystallography and molecular mechanics calculations have been employed to determine the conformational flexibility and the stable conformers of similar compounds, indicating the detailed structural attributes essential for their activity and interactions (Hudson et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving N-(1,1-dioxidotetrahydro-3-thienyl)-3,3-diphenylpiperidine-1-carboxamide are influenced by its reactive groups, such as the carboxamide group, which can undergo various chemical transformations. The synthesis and reactivity of related carboxamides have been extensively studied, showing that these compounds can participate in reactions with amines and halopyridinium iodides to form new amide bonds (Bald et al., 1975).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystal structure, play a vital role in the application and handling of the compound. Studies on similar aromatic polyamides and polyimides derived from related structures have shown these materials to be amorphous with excellent thermal stability, highlighting the importance of physical properties in the development of high-performance materials (Spiliopoulos et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents and stability under different conditions, are critical for understanding the compound's behavior in chemical reactions and its potential applications. The study of N-glycosyl-thiophene-2-carboxamides provided insights into the reactivity and biological activity of these compounds, demonstrating the significance of chemical properties in designing compounds with desired activities (Rawe et al., 2006).
科学的研究の応用
Organic Synthesis and Chemical Reactions
Research has demonstrated the utility of related carboxamide compounds in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical chemistry. For example, the synthesis of pyrazole, triazole, triazine, and triazepine derivatives from N,N′-Diphenylpiperidine-1-carbohydrazonamide highlights the reactivity of carboxamide derivatives in forming biologically relevant structures (Omran, Amer, & Khodairy, 2006). Similarly, the iron-catalyzed ortho-alkylation of carboxamides represents a methodological advancement in the modification of aromatic compounds, which is crucial for the synthesis of complex organic molecules (Fruchey, Monks, & Cook, 2014).
Material Science
In the domain of material science, the development of novel materials with specific optical and electronic properties is facilitated by the incorporation of carboxamide moieties. For instance, electrochromic and electrofluorescent dual-switching polyamides containing bis(diphenylamino)-fluorene units have been synthesized, showing potential for applications in smart windows, displays, and other optoelectronic devices (Sun et al., 2016).
Biological Applications
On the biological front, carboxamides have been explored for their antimicrobial properties. A green approach for the synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, revealed potential antibacterial and antifungal activities (Sowmya et al., 2018). Moreover, compounds like 2-chlorophenyl carboxamide thienopyridines have been identified for their antiproliferative activity, indicating the potential for cancer therapy research (van Rensburg et al., 2017).
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,3-diphenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(23-20-12-15-28(26,27)16-20)24-14-7-13-22(17-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFTVSDMVQSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CCS(=O)(=O)C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydro-3-thienyl)-3,3-diphenylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)
![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)
![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)


![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)